molecular formula C8H12O2 B128881 Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-, (R)-(9CI) CAS No. 145788-51-8

Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-, (R)-(9CI)

Cat. No. B128881
CAS RN: 145788-51-8
M. Wt: 140.18 g/mol
InChI Key: ITPPAWADXHMHMF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-, ®-(9CI)” is a chemical compound with the molecular formula C8H12O2 . It is also known as "1-(3-hydroxy-1-cyclohexen-1-yl)ethanone" .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexenyl ring attached to a carbonyl group (ethanone), with a hydroxyl group on the cyclohexenyl ring . The exact mass of the compound is 140.08373 g/mol .

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. Its effects would depend on its interactions with biological systems, which could vary widely depending on the specific context .

Future Directions

The potential applications and future directions for research on this compound are not specified in the sources I found. Given its structure, it could potentially be of interest in fields such as organic synthesis or medicinal chemistry .

properties

IUPAC Name

1-[(3R)-3-hydroxycyclohexen-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(9)7-3-2-4-8(10)5-7/h5,8,10H,2-4H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPPAWADXHMHMF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C[C@@H](CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(3-hydroxy-1-cyclohexen-1-YL)-, (R)-(9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.